Biochemical Potency Advantage Over Sorafenib
Cdk8-IN-10 exhibits an IC50 of 8.25 nM against CDK8, which represents a 4-fold improvement in potency over the parent compound Sorafenib (IC50 ≈ 33 nM) [1]. This enhancement is a direct result of structural modifications that exploit the flexibility of the CDK8 P-loop.
| Evidence Dimension | Biochemical inhibition of CDK8 (IC50) |
|---|---|
| Target Compound Data | 8.25 nM |
| Comparator Or Baseline | Sorafenib: ~33 nM |
| Quantified Difference | 4-fold more potent |
| Conditions | In vitro kinase activity assay using recombinant CDK8/CycC complex |
Why This Matters
This quantifiable potency gain confirms successful lead optimization beyond the promiscuous parent scaffold, reducing the effective concentration required for target engagement.
- [1] Martínez-González S, García AB, Albarrán MI, Cebriá A, Amezquita-Alves A, García FJ, et al. Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. Eur J Med Chem. 2020 Sep 1;201:112443. View Source
